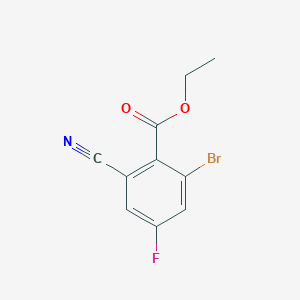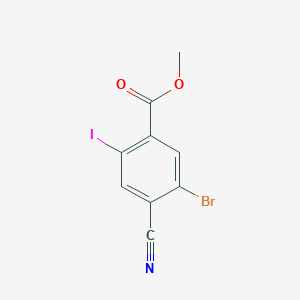
Ethyl 2-bromo-5-cyano-4-formylbenzoate
Vue d'ensemble
Description
Ethyl 2-bromo-5-cyano-4-formylbenzoate (EBCF) is an organic compound used in the synthesis of various compounds, including pharmaceuticals. EBCF is a colorless, crystalline solid with a molecular formula of C10H7BrO3. It is a versatile compound with a wide range of applications in synthetic organic chemistry, including the synthesis of pharmaceuticals, dyes, and agrochemicals.
Applications De Recherche Scientifique
Ethyl 2-bromo-5-cyano-4-formylbenzoate has a number of applications in scientific research, including the synthesis of pharmaceuticals, dyes, agrochemicals, and other organic compounds. In the pharmaceutical industry, Ethyl 2-bromo-5-cyano-4-formylbenzoate is used in the synthesis of various drugs, such as antibiotics, antifungals, and anti-inflammatory agents. In the agrochemical industry, Ethyl 2-bromo-5-cyano-4-formylbenzoate is used to synthesize herbicides and insecticides. In the dye industry, Ethyl 2-bromo-5-cyano-4-formylbenzoate is used to synthesize a variety of dyes, including azo dyes and reactive dyes.
Mécanisme D'action
The mechanism of action of Ethyl 2-bromo-5-cyano-4-formylbenzoate is not fully understood. However, it is believed that the compound acts as a catalyst, promoting the formation of new bonds between molecules. It is also believed to act as a nucleophile, attacking electrophilic centers in other molecules and facilitating the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-bromo-5-cyano-4-formylbenzoate are not well understood. However, it is believed that the compound may have some effects on the body, such as increasing the production of certain hormones and enzymes. It is also believed to have some anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 2-bromo-5-cyano-4-formylbenzoate in laboratory experiments include its low cost and its wide range of applications. It is also relatively easy to synthesize and is stable at room temperature. The main limitation of using Ethyl 2-bromo-5-cyano-4-formylbenzoate in laboratory experiments is its toxicity, which can be potentially dangerous if not handled properly.
Orientations Futures
In the future, Ethyl 2-bromo-5-cyano-4-formylbenzoate could be used in the synthesis of more complex organic compounds, such as peptides and natural products. It could also be used to synthesize more efficient pharmaceuticals and agrochemicals. Additionally, more research could be conducted to further understand the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, further research could be conducted to develop safer methods for synthesizing and handling the compound.
Propriétés
IUPAC Name |
ethyl 2-bromo-5-cyano-4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-3-7(5-13)8(6-14)4-10(9)12/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWXAIVUAFDUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-5-cyano-4-formylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B1409609.png)











